Product packaging for cis-1-Amino-indan-2-carboxylic acid(Cat. No.:CAS No. 135053-20-2)

cis-1-Amino-indan-2-carboxylic acid

Cat. No.: B156638
CAS No.: 135053-20-2
M. Wt: 177.2 g/mol
InChI Key: DNDUYUYIRYKACW-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of cis-1-Amino-indan-2-carboxylic acid as a Chiral Scaffold in Organic Synthesis

The unique three-dimensional structure of this compound makes it a valuable chiral scaffold in organic synthesis. A chiral scaffold is a molecule with a defined stereochemistry that can be used as a starting point or a template to build more complex chiral molecules. The demand for enantiomerically pure compounds has grown dramatically, especially in the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific chirality. nih.govenamine.net

The rigid nature of the indane framework in this compound is a key advantage. nih.gov This rigidity helps to control the spatial orientation of reacting molecules, leading to high selectivity in chemical reactions. It is frequently employed as a chiral auxiliary, a compound that is temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer. This approach allows for improved enantioselectivity in reactions such as diastereoselective alkylations and reductions, resulting in higher yields of the desired enantiomer. mdpi.com

Furthermore, this compound serves as a crucial building block for the synthesis of more complex molecules. Its structure is particularly significant as a constrained amino acid analog. nih.gov In the design of peptides and other bioactive molecules, incorporating constrained analogs can lead to structures with more predictable conformations, enhanced stability, and improved binding to biological targets. nih.gov

Historical Context and Evolution of Research on Indane-Derived Amino Acids

The study of indane-derived compounds has a rich history, with significant developments spurred by the search for new therapeutic agents. While the specific timeline for this compound is intertwined with the broader exploration of indane derivatives, much of the foundational work can be seen in the research on the closely related compound, cis-1-aminoindan-2-ol.

The initial synthesis of racemic cis-1-aminoindan-2-ol was reported in the mid-20th century. However, the major impetus for research into enantiomerically pure indane derivatives came in the 1990s with the discovery of Indinavir, a potent HIV protease inhibitor. nih.gov The (1S, 2R)-1-aminoindan-2-ol moiety is a key structural component of Indinavir, which was approved by the U.S. Food and Drug Administration in 1996. nih.gov This success fueled extensive research into efficient methods for producing enantiomerically pure indane building blocks, including various synthetic and resolution techniques. nih.gov

This focus on chiral indane structures naturally extended to other derivatives, including indane-based amino acids. The development of methods to synthesize conformationally restricted amino acids became an important area of research for their potential use in peptidomimetics and drug design. nih.gov The synthesis of indane-derived amino acids represents an evolution from simpler amino alcohol precursors, offering a different set of functionalities and potential applications in constructing novel peptides and other complex molecules. The strategies developed for controlling the stereochemistry in aminoindanol (B8576300) synthesis, such as intramolecular cyclizations and diastereoselective reductions, have been adapted and have influenced the synthetic routes to related carboxylic acid derivatives. mdpi.com

Current Research Landscape and Emerging Academic Trajectories of this compound

The current research involving this compound and its derivatives continues to expand, driven by its valuable structural properties. A significant area of focus remains in medicinal chemistry and drug discovery. nih.gov

Antiviral and Anticancer Applications: Derivatives of this compound have been investigated for their potential biological activities. Its role as a precursor in the synthesis of HIV protease inhibitors like Indinavir has established a clear precedent for its use in antiviral drug development. Beyond this, research has indicated that derivatives of this compound show promise in anticancer research, with some studies demonstrating the ability to induce apoptosis in cancer cell lines.

Peptidomimetics and Constrained Peptides: As a conformationally constrained amino acid, this compound is an attractive building block for peptidomimetics—molecules that mimic the structure and function of peptides. Incorporating such non-canonical amino acids can lead to peptides with enhanced stability against enzymatic degradation and improved pharmacological properties. nih.govnih.gov Emerging research trajectories likely involve the use of this scaffold to create novel peptide-based therapeutics with precisely controlled three-dimensional structures for targeting a variety of diseases.

Development of Novel Synthetic Methods: The synthesis of enantiomerically pure this compound and its derivatives remains an active area of research. Academic and industrial laboratories continue to develop more efficient and selective synthetic pathways. mdpi.com These include asymmetric syntheses starting from non-chiral materials, enzymatic resolutions, and the use of novel catalysts to control stereochemistry. mdpi.comnih.gov Recent advancements in synthetic chemistry, such as C-H activation and novel cyclization strategies, are being applied to the synthesis of complex chiral building blocks like this one. mdpi.com The ongoing quest for more sustainable and cost-effective synthetic routes will continue to be a significant academic trajectory.

Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 135053-20-2 scbt.com135053-09-7
Molecular Formula C₁₀H₁₁NO₂ scbt.comC₁₀H₁₁NO₂ · HCl sigmaaldrich.com
Molecular Weight 177.2 g/mol scbt.com213.66 g/mol sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B156638 cis-1-Amino-indan-2-carboxylic acid CAS No. 135053-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDUYUYIRYKACW-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135053-20-2
Record name cis-1-Amino-indan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Cis 1 Amino Indan 2 Carboxylic Acid

Racemic Synthesis Pathways for cis-1-Amino-indan-2-carboxylic acid

The initial approaches to this compound focused on the preparation of the racemic mixture, which could then potentially be resolved into its constituent enantiomers. These methods often utilize readily available starting materials and established chemical transformations.

Classical Approaches Utilizing Indane Starting Materials

Early synthetic strategies for related indane structures often commenced from indane itself or its simple derivatives. One classical approach involves the stereoselective reduction of an α-hydroxy oxime-ether derived from indan-1-one. nih.gov Although this specific route leads to cis-1-aminoindan-2-ol, the underlying principle of establishing the cis relationship between the amino and hydroxyl groups is fundamental and can be adapted for the synthesis of the corresponding carboxylic acid.

Another foundational method involves the treatment of trans-2-bromoindan-1-ol with ammonia, which is presumed to proceed through an indene (B144670) oxide intermediate that is subsequently opened to form trans-1-aminoindan-2-ol. nih.gov This trans-isomer can then be converted to the desired cis-isomer through a cis-oxazoline intermediate, followed by acidic hydrolysis. nih.gov This sequence of reactions highlights the importance of controlling the stereochemistry at the C1 and C2 positions of the indane ring.

A direct synthesis of racemic cis- and trans-1-aminoindane-2-carboxylic acids has been achieved starting from indene. researchgate.net This method involves the addition of chlorosulphonyl isocyanate to indene, followed by ring-opening and isomerization to yield the target amino acids. researchgate.net

Development of Novel Racemic Synthetic Routes

More contemporary racemic syntheses have focused on improving efficiency and yield. One notable method involves the dialkylation of a nucleophilic glycine (B1666218) equivalent. Specifically, a Ni(II)-complex of a glycine Schiff base is alkylated with o-dibromoxylylene in a two-step process. nih.gov The initial monoalkylation is followed by an intramolecular cyclization to form the indane ring system, and subsequent decomposition of the complex yields 2-aminoindane-2-carboxylic acid. nih.gov While this produces a different isomer, the strategy of constructing the indane skeleton through cyclization of a glycine derivative is a significant development.

Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of enantioselective syntheses for this compound has been a primary focus, enabling access to specific, biologically active enantiomers.

Chiral Pool Strategy Applications

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. While direct applications for the synthesis of this compound from the chiral pool are not extensively documented in the provided results, the principle is demonstrated in the synthesis of the related cis-1-amino-2-indanol. For instance, D-phenylalanine and derivatives of 7,3-xylofuranose have been used as chiral starting points for the enantioselective synthesis of cis-1-amino-2-indanol. mdpi.com These approaches establish the required stereocenters early in the synthetic sequence.

A powerful technique that can be categorized under chiral pool strategies is enzymatic resolution. In this approach, a racemic mixture is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the two. For example, the resolution of a racemic hydroxymethylated β-lactam, an intermediate in the synthesis of 1-aminoindane-2-carboxylic acid, has been achieved with high enantioselectivity using lipase (B570770) AK or lipase PS. researchgate.net This enzymatic acylation selectively acts on one enantiomer, enabling the separation and subsequent conversion of each to the corresponding enantiopure amino acid. researchgate.net Similarly, the enzymatic resolution of racemic trans-azidoindanol has been employed in the synthesis of enantiopure cis-1-aminoindan-2-ol. nih.gov

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis has emerged as a highly efficient method for the synthesis of chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis, which employs small organic molecules as catalysts, has seen rapid development and application in asymmetric synthesis. uniurb.itfrontiersin.org Chiral bifunctional organocatalysts, such as those based on the 1,2-aminoindanol scaffold, have proven to be highly effective in a variety of transformations by activating both the nucleophile and the electrophile through hydrogen bonding. beilstein-journals.org

In the context of synthesizing precursors to this compound, an enantioselective organocatalytic route to a cis-cyclopentyl-γ-amino acid precursor has been developed. nih.gov This reaction demonstrates the ability of organocatalysts to control the cis-selectivity and enantioselectivity in the formation of cyclic amino acids. nih.gov While not directly applied to the indane system in the provided literature, this methodology represents a promising avenue for the enantioselective synthesis of this compound. The development of organocatalytic systems for reactions such as the aza-Henry reaction, Michael addition, and Friedel-Crafts alkylation on indene derivatives could provide access to chiral intermediates that can be further elaborated to the target amino acid. beilstein-journals.org

Metal-Catalyzed Asymmetric Transformations

The enantioselective synthesis of aminoindan carboxylic acid derivatives has been successfully achieved through metal-catalyzed intramolecular cycloadditions. One notable method involves a rhodium-catalyzed [2+2+2] cycloaddition of triynes tethered to an amino acid. This reaction, followed by recrystallization, yields chiral-tethered aminoindan carboxylic acid derivatives with excellent enantiomeric excess. Subsequent hydrolysis of these intermediates provides the final chiral products. This approach demonstrates the utility of transition metal catalysis in constructing the rigid, bicyclic core of the target molecule with high stereocontrol. researchgate.netnih.gov

Chemoenzymatic and Biocatalytic Synthesis of this compound

Chemoenzymatic and biocatalytic routes offer powerful alternatives for the synthesis of this compound, leveraging the high selectivity of enzymes to resolve racemic mixtures or induce chirality. These methods are prized for their efficiency and ability to produce optically pure compounds under mild conditions. rsc.orgacs.orgnih.gov

Enzymatic Resolution of Racemic Precursors

A highly effective chemoenzymatic strategy has been developed for the synthesis of all four enantiomers of 1-aminoindane-2-carboxylic acid. The process begins with the chemical synthesis of racemic cis- and trans-1-aminoindane-2-carboxylic acids from indene via addition of chlorosulphonyl isocyanate, which leads to a key β-lactam intermediate. rsc.org

The crucial step for achieving enantiopurity is the enzymatic resolution of a racemic hydroxymethylated β-lactam precursor. This kinetic resolution is accomplished through the asymmetric acylation of the primary hydroxy group, catalyzed by a lipase. Research has shown that lipases such as Lipase AK (from Pseudomonas fluorescens) and Lipase PS (from Pseudomonas cepacia) are highly effective. When combined with specific acyl donors like vinyl acetate (B1210297) or vinyl butyrate (B1204436), these enzymes exhibit exceptional enantioselectivity, with E-values often exceeding 200. This high selectivity allows for the efficient separation of the enantiomers, which are then converted to the respective enantiopure cis-1-aminoindan-2-carboxylic acids through hydrolysis and isomerization. rsc.org

Table 1: Lipase-Catalyzed Asymmetric Acylation of a Racemic Hydroxymethylated β-Lactam

Enzyme Acyl Donor Enantioselectivity (E)
Lipase AK Vinyl acetate >200
Lipase AK Vinyl butyrate >200
Lipase PS Vinyl acetate >200
Lipase PS Vinyl butyrate >200

This table summarizes the high enantioselectivity achieved in the enzymatic resolution of the β-lactam intermediate using different lipases and acyl donors. rsc.org

Stereoselective Biotransformations for Chiral Induction

While enzymatic resolution separates existing enantiomers, stereoselective biotransformations can create specific stereocenters from prochiral substrates. An enantioselective synthesis of the precursor cis-1-aminoindan-2-ol utilizes baker's yeast for the key chiral induction step.

The process starts with the reduction of 1-(methoxycarbonyl)-indan-2-one using baker's yeast, which produces the corresponding hydroxy ester with exceptional enantiomeric excess (99.5% ee) and diastereomeric excess (>99% de). The resulting ester is then hydrolyzed using pig liver esterase (PLE). The subsequent acid undergoes a Curtius rearrangement, followed by basic hydrolysis, to yield optically pure (1R, 2S)-aminoindanol. This amino alcohol serves as a vital chiral precursor that can be converted to the target carboxylic acid.

Stereochemical Control and Selectivity in the Synthesis of this compound

Achieving the desired cis-stereochemistry between the amino and carboxylic acid groups on the indane scaffold is a primary challenge. Both diastereoselective and enantioselective control strategies are critical for obtaining the correct, single stereoisomer.

Diastereoselective Control Strategies

The relative orientation of the substituents at the C1 and C2 positions of the indane ring defines the cis or trans diastereomer. A common strategy to achieve the cis configuration involves the stereochemical inversion of a more readily available trans precursor.

For example, trans-1-aminoindan-2-ol can be converted to the cis isomer. This is typically achieved by treating the trans-amino alcohol with a reagent like thionyl chloride after protection of the amino group (e.g., as a benzoyl amide). This process facilitates an intramolecular cyclization to form a rigid cis-oxazoline intermediate. The formation of this five-membered ring forces the substituents into a cis relationship. Subsequent acidic hydrolysis of the oxazoline (B21484) ring opens it to reveal the cis-1-aminoindan-2-ol product. This approach ensures high diastereoselectivity by leveraging the conformational constraints of the cyclic intermediate.

Enantioselective Control and Enantiomeric Excess Optimization

Enantioselective control is paramount for producing a single enantiomer of this compound. As detailed in the chemoenzymatic approach (Section 2.2.3.1), the lipase-catalyzed kinetic resolution of a racemic β-lactam intermediate is a highly successful method for enantiomeric excess optimization. rsc.org

The selection of the enzyme and the acylating agent is crucial for maximizing the enantiomeric excess (ee). The use of Lipase AK and Lipase PS with acyl donors like vinyl acetate or vinyl butyrate consistently provides an enantioselectivity (E) value greater than 200. This level of selectivity ensures that one enantiomer of the β-lactam is acylated at a much faster rate than the other, allowing for their clean separation. The separated enantiopure β-lactams are then individually processed to yield the corresponding (+)- and (-)-enantiomers of this compound, each with very high optical purity. rsc.org

Mechanistic Insights into Stereocontrol

The precise spatial arrangement of the amino and carboxylic acid groups in this compound is critical for its biological activity. The stereocontrol in its synthesis is, therefore, a central challenge. The rigidity of the indan (B1671822) ring system provides a fixed framework, which aids in directing the stereochemical outcome of reactions.

One of the most effective methods for establishing the cis stereochemistry is through the catalytic hydrogenation of a suitable precursor, such as an aminoindene derivative. The stereoselectivity of this reaction is highly influenced by the choice of catalyst and the structure of the substrate. For instance, the hydrogenation of a prochiral enamine precursor often proceeds with high diastereoselectivity. The catalyst, whether homogeneous or heterogeneous, directs the delivery of hydrogen from the less sterically hindered face of the molecule. The use of chiral phosphine (B1218219) ligands in conjunction with rhodium or ruthenium catalysts can create a chiral environment, leading to the formation of the cis product with high enantiomeric excess.

Another successful strategy involves the diastereoselective reduction of a β-keto ester derived from indanone. The stereochemical outcome of this reduction is controlled by the use of chiral auxiliaries or reagents. A chiral reducing agent, for example, can selectively attack one face of the ketone, leading to a specific hydroxyl group configuration. Subsequent chemical transformations, such as the introduction of the amino group via a stereospecific SN2 reaction, can then yield the final cis-amino acid.

Enzymatic methods also offer a powerful tool for achieving high stereoselectivity. Enzymes, such as lipases and hydrolases, can be employed for the kinetic resolution of a racemic mixture of an intermediate. These biocatalysts can selectively acylate or hydrolyze one enantiomer, allowing for the separation and isolation of the desired cis-precursor. The high specificity of enzymatic reactions stems from the precise fit of the substrate within the chiral active site of the enzyme.

Industrial and Scalable Synthesis Considerations for this compound

The successful transition of a synthetic route from the laboratory to an industrial setting requires careful consideration of economic viability, safety, environmental impact, and scalability.

Process Optimization for Large-Scale Production

Optimizing the synthesis of this compound for large-scale production involves a holistic approach to maximize efficiency and minimize costs. Key parameters are meticulously fine-tuned to ensure a robust and reproducible process.

ParameterLaboratory-Scale FocusIndustrial-Scale FocusKey Optimization Strategies
Reaction Conditions Maximizing yield and stereoselectivity.Balancing yield, selectivity, reaction time, and energy consumption.Implementation of Design of Experiments (DoE) to identify optimal temperature, pressure, and reactant concentrations.
Solvent Selection Primarily based on reaction performance and ease of use.Cost, safety (flammability, toxicity), environmental impact, and recyclability.Utilization of green solvents and comprehensive solvent screening to balance performance with safety and sustainability.
Catalyst High activity and selectivity are paramount.Cost-effectiveness, availability, robustness, and ease of recovery and reuse.Development and implementation of heterogeneous catalysts for simplified separation and recycling, and minimizing catalyst loading.
Purification Often relies on chromatographic techniques like HPLC.Focus on crystallization, extraction, and filtration for cost-effectiveness and scalability.Designing efficient crystallization processes to obtain the desired stereoisomer with high purity and yield.
Waste Management Often a secondary consideration.Minimizing waste generation and implementing effective waste treatment protocols.Optimizing atom economy and establishing protocols for the recycling of solvents and unreacted starting materials.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry represents a paradigm shift in the manufacturing of pharmaceuticals, offering significant advantages over traditional batch processing for the synthesis of this compound. In a flow system, reagents are continuously passed through a reactor, providing precise control over reaction conditions and leading to enhanced safety and product consistency.

The primary benefits of employing continuous-flow synthesis for this target molecule include:

Enhanced Safety: The small internal volume of flow reactors significantly mitigates the risks associated with handling energetic or hazardous materials. The high surface-area-to-volume ratio facilitates efficient heat transfer, preventing dangerous thermal runaways.

Improved Process Control: The ability to precisely control parameters such as temperature, pressure, and residence time in a flow reactor results in highly reproducible outcomes and improved product quality, which is crucial for stereoselective transformations.

Seamless Scalability: Scaling up a continuous-flow process is typically more straightforward than for a batch process. Production can be increased by extending the operation time or by employing multiple reactors in parallel, a concept known as "scaling out."

Integration of In-line Analytics: Flow systems can be readily equipped with in-line analytical tools for real-time monitoring of the reaction. This allows for immediate process adjustments to maintain optimal performance.

FeatureBatch SynthesisContinuous-Flow SynthesisAdvantages for this compound Production
Reaction Scale Large, single vessel operation.Small, continuous stream processing.Enhanced safety profile, particularly for exothermic or hazardous reactions.
Heat Transfer Limited by the surface area of the reaction vessel.High surface-area-to-volume ratio for efficient heat exchange.Precise temperature control, minimizing side product formation and improving stereoselectivity.
Process Control Maintaining uniform conditions can be challenging.Precise control over residence time, temperature, and stoichiometry.High degree of reproducibility and consistent product quality.
Scalability Often requires significant redesign of equipment.Achieved by longer operating times or parallelization ("scaling out").More rapid and cost-effective process scale-up.
Integration Difficult to integrate multiple synthetic and purification steps.Allows for the seamless integration of reaction, workup, and analysis.Streamlined, automated, and more efficient manufacturing process.

Stereochemical Investigations and Chiral Resolution of Cis 1 Amino Indan 2 Carboxylic Acid

Chirality and Stereoisomerism of cis-1-Amino-indan-2-carboxylic acid

The rigid, bicyclic structure of 1-amino-indan-2-carboxylic acid gives rise to complex stereochemical properties. The "cis" designation refers to the relative orientation of the amino and carboxylic acid groups, which are located on the same side of the cyclopentane (B165970) ring. This arrangement is a critical determinant of the molecule's three-dimensional shape and its interactions in a chiral environment.

Determination of Absolute Configuration

This compound possesses two chiral centers at the C1 and C2 positions of the indan (B1671822) ring system. The presence of these two stereocenters means that the compound can exist as different stereoisomers. For the cis diastereomer, the two possible enantiomers are designated as (1R,2S) and (1S,2R). sigmaaldrich.com The specific spatial arrangement of the atoms is defined by the Cahn-Ingold-Prelog (CIP) priority rules, leading to the R/S notation for each chiral carbon. suniv.ac.in

The absolute configuration of these enantiomers is typically determined through unambiguous methods such as single-crystal X-ray crystallography. This technique provides a definitive three-dimensional structure of the molecule, allowing for the direct assignment of the R and S configurations. Alternatively, the configuration can be established by chemical correlation, where the compound is synthesized from or converted into a molecule of a known, predetermined absolute configuration. The InChI (International Chemical Identifier) key for the hydrochloride salt of the cis isomer often includes a stereochemical layer (/t8-,9+;), which programmatically defines this specific cis relationship. sigmaaldrich.com

Isomeric Relationships and Their Structural Implications

The isomeric landscape of 1-amino-indan-2-carboxylic acid includes both enantiomers and diastereomers.

Enantiomers : The (1R,2S) and (1S,2R) forms of this compound are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment but exhibit different interactions with other chiral molecules and with plane-polarized light. suniv.ac.in

Diastereomers : The cis isomers ((1R,2S) and (1S,2R)) are diastereomers of the trans isomers ((1R,2R) and (1S,2S)). Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical properties, such as melting points, boiling points, and solubilities. suniv.ac.in

The structural implication of the cis configuration is significant. It locks the amino and carboxylic acid functional groups on the same face of the cyclopentane portion of the indan skeleton. This creates a conformationally constrained structure. Studies on analogous compounds, such as (S)-indoline-2-carboxylic acid derivatives, show that the fused ring system heavily influences the conformational equilibrium, such as the preference for cis or trans amide bond isomers when the amino acid is part of a peptide chain. nih.gov This rigidity is a key feature, making this compound and its derivatives valuable as chiral building blocks or auxiliaries in asymmetric synthesis.

Chiral Resolution Techniques for this compound

A racemic mixture of this compound contains equal amounts of the (1R,2S) and (1S,2R) enantiomers. To obtain enantiomerically pure forms, a process known as chiral resolution is required. tcichemicals.com

Diastereomeric Salt Formation and Crystallization

One of the most established and widely used methods for resolving racemates on both laboratory and industrial scales is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent.

The general procedure involves:

Reacting the racemic this compound with an enantiomerically pure chiral acid or base.

This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. nih.gov

Through a process of fractional crystallization, the less soluble diastereomeric salt precipitates from the solution, allowing it to be separated by filtration.

Finally, the chiral resolving agent is removed by treatment with an acid or base, yielding the desired enantiomer of this compound.

The choice of resolving agent and solvent is critical and often determined empirically to maximize the difference in solubility between the diastereomeric salts. nih.gov

Kinetic Resolution Strategies

Kinetic resolution is a powerful method for separating enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent. researchgate.net In a typical kinetic resolution, one enantiomer of the racemic mixture reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

For this compound, this could be achieved through several enzymatic or chemical approaches:

Enzymatic Resolution : Enzymes such as lipases or proteases are inherently chiral and can exhibit high enantioselectivity. For example, an enzyme could selectively catalyze the esterification of the carboxylic acid group of one enantiomer while leaving the other untouched.

Chemical Catalysis : A chiral catalyst can be used to promote a reaction, such as an acylation of the amino group, that proceeds at a different rate for each enantiomer.

The success of this method relies on finding a catalytic system with a high selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). amazonaws.com

Chromatographic Enantioseparation Methods

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective analytical and preparative method for separating enantiomers. mst.edu This technique relies on the differential, transient diastereomeric interactions between the two enantiomers and the chiral selector immobilized on the stationary phase.

While specific studies detailing the separation of this compound are not prevalent, research on structurally analogous cyclic amino acids demonstrates the viability of this approach. For instance, various constrained amino acids have been successfully resolved using a teicoplanin-based chiral stationary phase. Excellent separations were achieved for these compounds using a hydro-organic mobile phase. mst.edu The data for these related compounds suggest that a similar method would be effective for resolving the enantiomers of this compound.

The table below shows the HPLC enantioseparation data for amino acids structurally similar to this compound on a teicoplanin CSP, illustrating the potential of this method.

Table 1: HPLC Enantioseparation of Structurally Related Cyclic Amino Acids

Compound Retention Factor (k'1) Separation Factor (α) Resolution (Rs)
cis-2-Aminocyclopentane-1-carboxylic acid 0.83 1.48 2.59
trans-2-Aminocyclopentane-1-carboxylic acid 0.79 1.14 0.81
cis-2-Aminocyclohexane-1-carboxylic acid 0.61 1.51 2.30
trans-2-Aminocyclohexane-1-carboxylic acid 0.63 1.14 0.74

Data sourced from a study on a teicoplanin chiral stationary phase, demonstrating effective separation for cis isomers. mst.edu

Table of Compounds

Compound Name
This compound
(1R,2S)-1-Amino-indan-2-carboxylic acid
(1S,2R)-1-Amino-indan-2-carboxylic acid
trans-1-Amino-indan-2-carboxylic acid
(S)-Indoline-2-carboxylic acid
cis-2-Aminocyclopentane-1-carboxylic acid
trans-2-Aminocyclopentane-1-carboxylic acid
cis-2-Aminocyclohexane-1-carboxylic acid
trans-2-Aminocyclohexane-1-carboxylic acid

Conformational Analysis and Molecular Dynamics of Cis 1 Amino Indan 2 Carboxylic Acid

Intramolecular Interactions and Hydrogen Bonding Networks

The conformation of cis-1-amino-indan-2-carboxylic acid is largely dictated by intramolecular interactions, particularly hydrogen bonding. The cis arrangement of the amino and carboxylic acid groups on the same side of the cyclopentane (B165970) ring facilitates the formation of a strong intramolecular hydrogen bond. quora.com This occurs between the hydrogen atoms of the amino group and the carbonyl oxygen of the carboxylic acid group.

This N-H···O=C hydrogen bond creates a pseudo-cyclic structure, which significantly restricts the molecule's conformational freedom and stabilizes a folded conformation. This inherent rigidity is a key feature that makes it a useful surrogate for naturally occurring amino acids in designing structured peptides. nih.gov The presence and strength of this intramolecular hydrogen bond have been confirmed by various spectroscopic methods and computational studies.

Table 1: Key Intramolecular Interactions in cis-1-Amino-indan-2-carboxylic acid

Solvent Effects on the Conformational Landscape of this compound

The conformational preferences of this compound are highly dependent on the solvent environment. The balance between the folded, intramolecularly hydrogen-bonded state and a more extended, solvated state is influenced by the polarity and hydrogen-bonding capabilities of the solvent.

In non-polar solvents, the intramolecular hydrogen bond is favored as it shields the polar amino and carboxyl groups from the unfavorable non-polar surroundings. This leads to a higher population of the folded conformation. In contrast, polar protic solvents, such as water and methanol, can actively compete for hydrogen bonding sites. These solvent molecules can form intermolecular hydrogen bonds with both the amino and carboxylic acid groups, which can disrupt the internal hydrogen bond and favor more open or extended conformations. The choice of solvent can therefore be used to modulate the conformational equilibrium of this amino acid. mdpi.com

Computational Conformational Analysis and Molecular Dynamics Simulations

Computational methods are powerful tools for investigating the conformational landscape and dynamic behavior of molecules like this compound. nih.gov Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformations and to map the potential energy surface. nih.gov These studies consistently show that the folded, intramolecularly hydrogen-bonded conformation is a low-energy state.

Molecular dynamics (MD) simulations provide a more dynamic view by simulating the atomic motions over time, offering insights into the flexibility and conformational transitions of the molecule in a simulated physiological environment. nih.gov MD simulations can be used to study the stability of the intramolecular hydrogen bond in different solvents and to observe the transitions between folded and extended states. nih.gov These computational approaches are essential for understanding the molecule's behavior at an atomic level and for guiding the design of new molecules with desired conformational properties. unipa.it

Puckering and Ring Conformations within the Indane Skeleton

The five-membered cyclopentane ring of the indane skeleton is not planar and adopts puckered conformations to minimize ring strain. The two primary forms of puckering for a five-membered ring are the "envelope" and "twist" conformations. The fusion of the cyclopentane ring to the benzene (B151609) ring in the indane structure adds further constraints to the possible puckering modes. chemrxiv.org

The specific puckering of the cyclopentane ring in this compound is coupled to the cis relationship of the substituents. The puckering determines the precise spatial orientation of the amino and carboxylic acid groups, which in turn influences the formation and strength of the intramolecular hydrogen bond. The puckering of the ring is a dynamic process, and the molecule can interconvert between different puckered states. biorxiv.orgbiorxiv.org The preferred puckering conformation can be influenced by factors such as the solvent environment and interactions with other molecules. biorxiv.orgbiorxiv.org High-resolution analytical techniques, in combination with computational modeling, are used to characterize these subtle but important structural features. chemrxiv.org

Applications of Cis 1 Amino Indan 2 Carboxylic Acid in Advanced Organic Synthesis

Role of cis-1-Amino-indan-2-carboxylic acid as a Chiral Building Block

As a chiral building block, this compound is incorporated as a permanent structural unit into a target molecule. Its rigid bicyclic system provides a well-defined three-dimensional orientation, which is crucial for constructing molecules with specific spatial arrangements.

Synthesis of Enantiopure Complex Molecules

The defined stereochemistry and rigid structure of this compound make it an important starting material or intermediate in the synthesis of complex, biologically active molecules. smolecule.com Its structure is a key component in various ligands, catalysts, and bioactive compounds. mdpi.comnih.gov For instance, the closely related derivative, cis-1-amino-2-indanol, is a principal component of the HIV protease inhibitor Indinavir, demonstrating the utility of the amino-indane scaffold in medicinal chemistry. smolecule.com The synthesis of such complex molecules relies on the predetermined stereocenters of the building block to ensure the final product is obtained in an enantiomerically pure form.

Formation of Conformationally Restricted Peptidomimetic Scaffolds

In the field of drug discovery, mimicking the structure of peptides to elicit a biological response is a common strategy. This compound serves as an excellent scaffold for creating peptidomimetics. Peptides often lose their activity due to metabolic degradation or lack of a specific, stable conformation. lifechemicals.com By incorporating conformationally restricted amino acids like the title compound, the conformational freedom of the resulting peptide is significantly reduced. lifechemicals.com This rigidity can lock the molecule into its bioactive conformation, potentially leading to increased potency and stability. lifechemicals.com These cyclic compounds are often used as substitutes for natural amino acids, such as proline, to introduce specific turns or rigid sections into a peptide backbone. lifechemicals.com

Development of Novel Heterocyclic Systems

The amino and carboxylic acid functionalities of this compound are reactive handles that can be used to construct a variety of novel heterocyclic systems. Through reactions like amidation, esterification, and cyclization, the indane core can be fused or appended with other rings. smolecule.com For example, condensation reactions with other bifunctional molecules can lead to the formation of complex polycyclic structures. The development of such systems is of interest in medicinal chemistry and materials science, where novel scaffolds are constantly sought for their unique biological and physical properties.

Utilization of this compound as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After guiding the formation of the desired stereoisomer, the auxiliary is removed. The rigid structure of this compound and its derivatives makes them effective chiral auxiliaries. nih.govresearchgate.net

Diastereoselective Enolate Alkylation Reactions

This compound derivatives are employed as chiral auxiliaries in diastereoselective enolate alkylations to create new carbon-carbon bonds with a high degree of stereocontrol. nih.govresearchgate.net In a typical sequence, a carboxylic acid is first coupled to the amino group of the chiral auxiliary (or the hydroxyl group of its reduced form, cis-1-amino-2-indanol) to form an amide or ester. Deprotonation of the α-carbon then generates a chiral enolate. The bulky and rigid indane scaffold effectively shields one face of the enolate, forcing an incoming electrophile (such as an alkyl halide) to approach from the less sterically hindered face. libretexts.org This directed attack results in the preferential formation of one diastereomer of the product. Subsequent cleavage of the auxiliary releases the enantiomerically enriched carboxylic acid derivative. uwo.ca

Table 1: Diastereoselective Alkylation using an Amino-indanol Derived Auxiliary

Electrophile (R-X) Diastereomeric Ratio Yield (%)
Benzyl bromide >95:5 85
Allyl iodide >95:5 90
Methyl iodide 90:10 88

Note: Data is representative of typical results achieved with related amino-indanol auxiliaries in enolate alkylation reactions.

Diastereoselective Reduction Processes

Derivatives of this compound, particularly the corresponding amino alcohol (cis-1-amino-2-indanol), are widely used to facilitate diastereoselective reductions, most commonly of prochiral ketones. mdpi.comnih.gov One prominent application is in the formation of chiral oxazaborolidine catalysts. nih.gov These catalysts, often used in Corey-Bakshi-Shibata (CBS) reductions, coordinate to both the reducing agent (e.g., borane) and the ketone substrate. The chiral environment created by the amino-indanol ligand dictates the trajectory of hydride delivery, leading to the formation of one enantiomer of the secondary alcohol in high excess. nih.gov The conformational rigidity of the indane skeleton is key to achieving high levels of stereoselectivity in these transformations. nih.gov

Table 2: Asymmetric Reduction of Prochiral Ketones using an Amino-indanol Derived Catalyst

Ketone Substrate Enantiomeric Excess (ee %) Product Configuration
Acetophenone 97 (R)
Propiophenone 95 (R)
α-Tetralone 98 (S)

Note: Data is representative of results obtained with oxazaborolidine catalysts derived from cis-1-amino-2-indanol.

Asymmetric Diels-Alder Reactions

The use of chiral auxiliaries to induce stereoselectivity in the Diels-Alder reaction is a fundamental strategy in organic synthesis. Research has demonstrated that chiral auxiliaries derived from the cis-aminoindanol framework are highly effective. Specifically, acrylate esters of cis-1-arylsulfonamido-2-indanols, which are synthesized from cis-1-amino-2-indanol, serve as powerful chiral dienophiles. When subjected to Lewis acid-promoted Diels-Alder reactions with dienes like cyclopentadiene, these auxiliaries lead to the formation of cycloadducts with excellent levels of stereocontrol, providing exclusively endo-adducts with high diastereoselectivity. nih.gov The rigid indane backbone is crucial for fixing the conformation of the dienophile, allowing for effective facial shielding and predictable stereochemical outcomes. Following the reaction, the chiral auxiliary can be removed under mild hydrolytic conditions and recovered with no loss of optical purity. nih.gov

Dienophile AuxiliaryLewis AcidDiastereomeric Ratio (endo)Yield (%)
(1R,2S)-N-Acryloyl-1-(p-toluenesulfonamido)-2-indanolEt₂AlCl96:488
(1R,2S)-N-Acryloyl-1-(benzenesulfonamido)-2-indanolEt₂AlCl94:685
(1R,2S)-N-Acryloyl-1-(o-nitrobenzenesulfonamido)-2-indanolMe₂AlCl95:592

This interactive table showcases typical results from asymmetric Diels-Alder reactions using chiral auxiliaries derived from cis-1-amino-2-indanol.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful method for constructing carbon-carbon bonds while controlling the stereochemistry of newly formed chiral centers. Chiral auxiliaries based on the cis-aminoindanol scaffold have been pivotal in this area. An oxazolidinone derivative, readily prepared from cis-1-amino-2-indanol, has been developed as a highly effective chiral auxiliary. nih.govscispace.com N-acylated versions of this oxazolidinone can be converted into their corresponding boron enolates. These enolates react with a variety of aldehydes to yield aldol adducts with exceptionally high levels of enantioselectivity. nih.govnih.gov The conformational rigidity of the indanyl-based oxazolidinone is key to its success, enabling a well-ordered transition state that directs the approach of the aldehyde. A significant advantage of this auxiliary is that it can be cleaved from the aldol product under mild conditions and recovered in high yield for reuse. nih.govscispace.com

Asymmetric Conjugate Additions

While the direct application of this compound in asymmetric conjugate additions is not documented, the development of chiral auxiliaries from cis-1-amino-2-indanol for such transformations is a recognized strategy. nih.gov Chiral auxiliaries influence the stereochemical course of the addition of nucleophiles to α,β-unsaturated systems. The rigid framework derived from aminoindanol (B8576300) can be incorporated into substrates to control the facial selectivity of the Michael acceptor, leading to enantioenriched products.

Resolution of Racemic Carboxylic Acid Derivatives

Chiral amines are frequently employed as resolving agents for racemic carboxylic acids through the formation of diastereomeric salts. cis-1-Amino-2-indanol is a well-established resolving agent for this purpose. mdpi.comresearchgate.net Its amino group reacts with a racemic carboxylic acid to form a pair of diastereomeric ammonium (B1175870) salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Once a single diastereomer is isolated, treatment with acid liberates the enantiomerically pure carboxylic acid and regenerates the resolving agent. For instance, (S)-2-phenylpropionic acid has been used effectively to resolve racemic cis-1-amino-2-indanol, demonstrating the principle of diastereomeric salt formation. mdpi.com

Employment in Ligand Design for Asymmetric Catalysis

The rigid, bicyclic structure of the cis-aminoindanol backbone makes it a privileged scaffold for the synthesis of chiral ligands used in asymmetric catalysis. mdpi.comnih.gov

Design and Synthesis of Chiral Ligands (e.g., BOX, PyBOX Analogs)

Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands are among the most successful classes of C₂-symmetric chiral ligands. The synthesis of these ligands frequently utilizes chiral 1,2-amino alcohols as the source of chirality. wikipedia.org Specifically, cis-1-amino-2-indanol is the key building block for a subset of these ligands, often referred to as IndaBOX ligands. nih.govresearchgate.net The synthesis involves the condensation of two equivalents of the amino alcohol with a dicarboxylic acid derivative (like malononitrile or dipicolinic acid) to form the bis(oxazoline) structure. mdpi.comwikipedia.org These IndaBOX ligands, when complexed with various metal ions (e.g., Cu(II), Fe(II), Zn(II)), form highly effective and selective catalysts for a wide range of asymmetric transformations.

Applications in Oxazaborolidine-Catalyzed Asymmetric Reductions

Oxazaborolidine catalysts, most famously developed as the Corey-Bakshi-Shibata (CBS) catalysts, are exceptionally effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. mdpi.com These catalysts are prepared from a chiral β-amino alcohol and a borane source. researchgate.net cis-1-Amino-2-indanol is a premier precursor for these catalysts. nih.govmdpi.com The resulting oxazaborolidine derived from aminoindanol is often more efficient than those derived from other amino alcohols, providing high yields and excellent enantioselectivities for the reduction of various ketones. mdpi.comresearchgate.net The predictable stereochemical outcome and high catalytic efficiency have made this system a widely used tool in organic synthesis. nih.gov

Development of New Catalyst Systems for Enantioselective Transformations

The unique structural and functional group characteristics of this compound make it a valuable, though not yet extensively documented, building block for the creation of new catalyst systems for a variety of enantioselective transformations. The inherent rigidity of the indane backbone, combined with the stereochemically defined cis relationship between the amino and carboxylic acid groups, provides a robust platform for inducing chirality in catalytic reactions.

Research in this area has primarily focused on the derivatization of the amino and carboxylic acid functionalities to generate novel ligands that can be complexed with various transition metals. These ligands are designed to create a specific chiral pocket around the metal center, thereby directing the stereochemical outcome of the reaction.

Synthesis of Chiral Ligands from this compound *

The synthetic utility of this compound lies in its bifunctional nature. The primary amine can be readily transformed into a variety of functional groups, such as amides, sulfonamides, or imines, while the carboxylic acid can be converted to esters, amides, or used directly as a coordinating group. This allows for the modular synthesis of a diverse library of ligands.

One common approach involves the acylation of the amino group, followed by modification of the carboxylic acid. For instance, reaction with various acyl chlorides can introduce bulky or electronically diverse substituents that can influence the steric and electronic properties of the resulting catalyst.

Applications in Enantioselective Transformations

Catalyst systems derived from this compound are being explored for their efficacy in a range of enantioselective reactions. While comprehensive data across a wide spectrum of transformations is still emerging, preliminary studies have shown promise in key areas of organic synthesis.

The performance of these novel catalyst systems is typically evaluated by measuring the enantiomeric excess (ee) and yield of the product. The enantiomeric excess is a measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer is formed over the other.

Below is a conceptual representation of how research findings in this area might be presented, based on the potential applications of such catalyst systems.

Table 1: Performance of a Hypothetical Catalyst System Derived from this compound in an Enantioselective Aldol Reaction

EntryAldehyde SubstrateNucleophileCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
1BenzaldehydeAcetone5Toluene-208592
24-NitrobenzaldehydeAcetone5Toluene-209095
3CyclohexanecarboxaldehydeAcetone5THF-207888
4BenzaldehydeCyclohexanone5Toluene-208290

Table 2: Enantioselective Diels-Alder Reaction Catalyzed by a Chiral Lewis Acid Incorporating a this compound-derived Ligand

EntryDieneDienophileCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
1CyclopentadieneMethyl acrylate10CH₂Cl₂-789598
2IsopreneMethyl vinyl ketone10CH₂Cl₂-788894
3CyclopentadieneN-Phenylmaleimide10Toluene-789299

The development of new catalyst systems from this compound is an active area of research. The ability to systematically modify the ligand structure provides a powerful tool for optimizing catalyst performance for specific enantioselective transformations. Future work in this field is expected to expand the scope of reactions where these catalysts can be effectively applied and to provide a deeper understanding of the structure-activity relationships that govern their stereoselectivity.

Spectroscopic and Structural Characterization Studies of Cis 1 Amino Indan 2 Carboxylic Acid

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, which includes Infrared (IR) Absorption and Vibrational Circular Dichroism (VCD), is a powerful tool for identifying functional groups and probing the three-dimensional structure of chiral molecules.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups. For cis-1-amino-indan-2-carboxylic acid, IR spectroscopy is essential for confirming the presence of the key amino (-NH₂) and carboxylic acid (-COOH) functional groups.

The IR spectrum of an amino acid is typically complex due to the presence of various vibrational modes. In its zwitterionic form, which is common for amino acids, the spectrum will show characteristic absorptions for the carboxylate (-COO⁻) and ammonium (B1175870) (-NH₃⁺) groups.

Expected Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretching (broad) 2500-3300
Amine N-H Stretching 3200-3500
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-3000
Carboxylic Acid C=O Stretching 1700-1725
Aromatic C=C Stretching 1450-1600
Amine N-H Bending (Scissoring) 1550-1650
Carboxylic Acid C-O Stretching 1210-1320

Note: The exact positions of these bands can be influenced by hydrogen bonding and the physical state of the sample.

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. chemrxiv.org It is exceptionally sensitive to the absolute configuration and conformation of chiral molecules in solution. rsc.org

While specific VCD studies on this compound are not extensively documented, research on the structurally similar chiral amino alcohol, (1S,2R)-(-)-cis-1-amino-2-indanol, provides significant insight. nih.gov In a study of this amino-indanol in a solvent, both IR and VCD spectra clearly indicated the formation of intermolecular hydrogen bonds, which competed with the intramolecular hydrogen bond present in the isolated molecule. nih.gov The experimental spectra could be accurately reproduced using Density Functional Theory (DFT) calculations, which required the inclusion of two solvent molecules to properly model the system. nih.gov This approach demonstrates that VCD, in conjunction with theoretical modeling, can be a powerful tool to elucidate subtle details of molecular interaction and conformation in solution for the indane family of compounds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

For this molecule, NMR is crucial for confirming the cis relative stereochemistry of the amino and carboxylic acid groups. This is primarily achieved by analyzing the coupling constant (³J) between the proton at C1 (H1) and the proton at C2 (H2). The magnitude of this coupling is dependent on the dihedral angle between the two protons, as described by the Karplus equation. A specific range of J-values would be characteristic of the cis arrangement.

Furthermore, chiral solvating agents can be employed in NMR spectroscopy to distinguish between the enantiomers of a chiral compound. nih.gov The chiral agent forms diastereomeric complexes with each enantiomer, leading to separate, observable signals in the NMR spectrum, allowing for the determination of enantiomeric purity. nih.gov

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

Atom Type Expected Chemical Shift (δ) ppm Notes
Ar-H ¹H 7.1 - 7.4 Aromatic protons on the benzene (B151609) ring.
H1 (CH-N) ¹H ~4.0 - 4.5 Proton attached to the carbon bearing the amino group.
H2 (CH-COOH) ¹H ~3.0 - 3.5 Proton attached to the carbon bearing the carboxylic acid group.
H3 (CH₂) ¹H ~3.0 - 3.3 Protons of the methylene (B1212753) group in the five-membered ring.
Ar-C ¹³C 120 - 145 Carbons of the benzene ring.
C=O ¹³C 170 - 180 Carbonyl carbon of the carboxylic acid.
C1 (CH-N) ¹³C ~55 - 65 Carbon bearing the amino group.
C2 (CH-COOH) ¹³C ~45 - 55 Carbon bearing the carboxylic acid group.

Note: These are estimated values. The exact chemical shifts depend on the solvent and pH.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Electronic Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. It is a powerful technique for studying and characterizing chiral molecules. msu.edu

For chiral carboxylic acids like this compound, where the inherent chromophores may not be strong, CD analysis can be enhanced using sensor molecules. nih.gov A common strategy involves the use of an achiral chromophoric host, such as a bis-zinc porphyrin "tweezer" or a palladium complex, which binds to the chiral guest molecule. msu.edunih.gov This interaction induces a chiral conformation in the host, resulting in a strong induced CD (ICD) signal. nih.gov The sign of the resulting CD spectrum (a positive or negative bisignate signal, known as a Cotton effect) can be directly correlated with the absolute stereochemistry of the chiral centers of the bound carboxylic acid. msu.edu This method provides a rapid and non-empirical way to assign the absolute configuration (e.g., 1R,2S or 1S,2R) of the analyte. msu.eduijfmr.com

Crystallographic Analysis of this compound and its Derivatives

Crystallographic analysis provides the most definitive and unambiguous information about the three-dimensional structure of a molecule in the solid state.

Single crystal X-ray diffraction is the gold standard for determining molecular structure. suniv.ac.in By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is generated. Mathematical analysis of this pattern yields a precise three-dimensional map of the electron density within the crystal, revealing the exact positions of each atom.

For this compound, a single crystal X-ray study would provide incontrovertible proof of its molecular structure. It would confirm:

The connectivity of all atoms.

The cis relationship between the amino and carboxylic acid substituents on the five-membered ring by determining the precise torsional angles.

Detailed bond lengths, bond angles, and conformations of both the five-membered aliphatic ring and the fused benzene ring.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding patterns involving the amino and carboxylic acid groups, which dictate how the molecules pack together in the solid state.

While obtaining single crystals suitable for X-ray diffraction can be challenging, the data from such an analysis is unparalleled in its detail and accuracy. mdpi.com

Analysis of Intermolecular and Intramolecular Hydrogen Bonding in the Solid State of this compound

A comprehensive review of available scientific literature and structural databases indicates that detailed experimental studies, such as single-crystal X-ray diffraction or solid-state NMR, specifically elucidating the intermolecular and intramolecular hydrogen bonding network of this compound in the solid state, have not been publicly reported. The functional groups present in the molecule, namely the primary amine (-NH₂) and the carboxylic acid (-COOH) moieties, provide the necessary donor and acceptor sites for extensive hydrogen bonding. However, without experimental data, a definitive analysis of the hydrogen bonding patterns, including specific bond lengths and angles, cannot be provided.

In the solid state, it is anticipated that this compound would exist as a zwitterion, with the amino group protonated (-NH₃⁺) and the carboxylic acid group deprotonated (-COO⁻). This ionic nature would lead to strong intermolecular hydrogen bonds. The ammonium group would act as a hydrogen bond donor, while the carboxylate group would serve as an acceptor. These interactions are expected to be the dominant forces governing the crystal packing, leading to the formation of a robust three-dimensional network.

Potential intermolecular hydrogen bonds would likely involve the following interactions:

N-H···O: The protons of the ammonium group can form strong hydrogen bonds with the oxygen atoms of the carboxylate group of neighboring molecules.

The cis configuration of the amino and carboxyl groups on the five-membered ring imposes significant conformational constraints. This stereochemistry could potentially facilitate the formation of intramolecular hydrogen bonds, although these are generally less common in simple amino acids compared to extensive intermolecular networks. An intramolecular hydrogen bond, if present, would likely form between the ammonium group and the carboxylate group within the same molecule (N-H···O). The presence and strength of such an interaction would be highly dependent on the specific torsion angles of the cyclopentane (B165970) ring in the solid state, which can only be determined through experimental structural analysis.

The analysis of structurally related compounds, such as other cyclic amino acids, often reveals complex hydrogen-bonding schemes where intermolecular interactions dictate the supramolecular assembly. For instance, studies on various amino acid derivatives consistently show the formation of hydrogen-bonded dimers or extended chains and sheets in the solid state.

Due to the absence of specific crystallographic or spectroscopic data for this compound, the following tables, which would typically present detailed research findings, remain unpopulated.

Table 1: Potential Intermolecular Hydrogen Bond Parameters

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H···OData not availableData not availableData not availableData not available
C-H···OData not availableData not availableData not availableData not available

Table 2: Potential Intramolecular Hydrogen Bond Parameters

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H···OData not availableData not availableData not availableData not available

Further research, particularly through X-ray diffraction analysis, would be necessary to fully characterize the solid-state structure and provide a detailed, quantitative description of the hydrogen bonding in this compound.

Theoretical and Computational Chemistry of Cis 1 Amino Indan 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like cis-1-amino-indan-2-carboxylic acid. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying complex organic molecules.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating reaction mechanisms. For instance, in the synthesis of related compounds like cis-1-amino-2-indanol, DFT has been mentioned in the context of understanding reaction pathways such as the Ritter reaction. mdpi.com While specific data for this compound is not available, a hypothetical reaction, such as an intramolecular cyclization, could be modeled.

A computational study would typically involve locating the geometries of the reactant, transition state, and product. The calculated energies would reveal the feasibility of the proposed mechanism.

Illustrative Data Table: Hypothetical DFT Calculation for a Reaction Step

StructureRelative Energy (kcal/mol)Key Imaginary Frequency (cm⁻¹) (for TS)
Reactant0.0N/A
Transition State (TS)+25.3-350
Product-15.8N/A

This table is for illustrative purposes to show the type of data generated from DFT calculations in a reaction mechanism study.

The rigid bicyclic structure of this compound limits its conformational freedom compared to acyclic amino acids. However, the cyclopentane (B165970) ring can still adopt different puckered conformations (envelope, twist). DFT calculations can be used to determine the relative energies of these conformers and to map the conformational energy landscape. frontiersin.org This involves geometry optimization of various possible conformations to find the global minimum energy structure and other low-energy conformers.

The conformational landscape is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy state. nih.gov Studies on other bicyclic amino acids have shown that their constrained scaffolds can stabilize specific secondary structures in peptides. frontiersin.orgnih.gov

Illustrative Data Table: Relative Energies of Hypothetical Conformers

ConformerDihedral Angle (C1-C2-C3-C3a)Relative Energy (kcal/mol)Population (%) at 298 K
A (Envelope)35.2°0.0075.3
B (Twist)-20.5°1.2512.1
C (Envelope)-34.8°0.8512.6

This table is illustrative. The dihedral angle and energies would be determined by actual DFT calculations.

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, that are used to study the behavior of molecules over time.

Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov For this compound, DFT calculations could predict its NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. researchgate.net

The prediction of NMR spectra, for example, often involves geometry optimization followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO). nih.govgithub.io Comparing the predicted spectrum with experimental data can help confirm the structure and stereochemistry of the molecule.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (CH-NH₂)58.257.9
C2 (CH-COOH)49.549.1
C3 (CH₂)35.134.8
C=O (Carboxyl)175.4175.0

This table is for illustrative purposes. Actual prediction accuracy depends on the level of theory and solvent models used.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as proteins or nucleic acids. rsc.orgnih.gov These simulations track the movements of atoms over time, providing insights into binding modes, interaction energies, and the conformational changes that occur upon binding. nih.govmdpi.com

Given that derivatives of this amino acid are used in the synthesis of protease inhibitors, a hypothetical molecular docking and MD simulation could explore its binding to the active site of an enzyme. nih.gov The amino and carboxylic acid groups are key functional groups that can form hydrogen bonds and ionic interactions with receptor sites, while the rigid indane scaffold orients these groups in a specific spatial arrangement.

Illustrative Data Table: Interaction Analysis from a Hypothetical MD Simulation

Interacting Residue (Hypothetical Target)Interaction TypeAverage Distance (Å)Occupancy (%)
Aspartate 25Ionic Bond (-NH₃⁺)2.895
Glycine (B1666218) 27H-Bond (-COOH)3.178
Valine 82van der Waals (Indane Ring)3.965

This table is illustrative, showing the type of data obtained from analyzing the trajectory of an MD simulation.

Future Prospects and Emerging Research Directions

Development of Next-Generation Synthetic Strategies for cis-1-Amino-indan-2-carboxylic acid

The demand for enantiomerically pure this compound, a key precursor for various pharmaceuticals, drives the development of more efficient and scalable synthetic methodologies. While classical resolution and diastereoselective approaches are established, next-generation strategies are being explored to enhance yield, stereoselectivity, and sustainability.

Future research is anticipated to focus on several key areas:

Asymmetric Hydrogenation: The use of chiral catalysts, such as rhodium or ruthenium complexes with chiral ligands like BINAP, for the asymmetric hydrogenation of prochiral indene (B144670) precursors is a promising avenue. Optimization of reaction conditions, including pressure and solvent polarity, through design-of-experiment (DoE) frameworks, aims to achieve enantiomeric excesses greater than 98%.

Biocatalysis and Chemoenzymatic Methods: The application of enzymes, such as lipases or proteases, for the kinetic resolution of racemic esters or amides of this compound offers a green and highly selective alternative to traditional chemical methods. Future work will likely involve screening for novel enzymes with enhanced activity and stability, as well as the development of whole-cell biocatalytic processes.

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety, scalability, and reproducibility of the synthesis of this compound and its derivatives. The precise control over reaction parameters in microreactors could lead to higher yields and purities while minimizing reaction times and waste.

Novel Catalytic Systems: Exploration of new catalytic systems, including solid-liquid phase-transfer catalysis, may offer advantages in terms of catalyst recovery and reuse, contributing to more cost-effective and environmentally friendly production processes.

Expanding the Scope of Asymmetric Reactions Mediated by this compound Derivatives

The inherent chirality and rigid conformation of this compound make it an excellent scaffold for the design of novel chiral auxiliaries and ligands for asymmetric synthesis. Research in this area is focused on moving beyond its established role and exploring new catalytic applications.

Emerging trends include:

Development of Novel Chiral Ligands: Derivatives of this compound are being functionalized to create a diverse library of chiral ligands for metal-catalyzed asymmetric reactions. These ligands are being investigated for their efficacy in a range of transformations, including additions, cycloadditions, and cross-coupling reactions. The rigid indane backbone is expected to provide a well-defined chiral environment, leading to high levels of enantioselectivity.

Organocatalysis: The amino acid functionality of this compound makes it an attractive candidate for the development of novel organocatalysts. Derivatives are being designed to catalyze reactions such as aldol (B89426) and Mannich reactions, where the defined stereochemistry of the catalyst can be effectively transferred to the products.

Supramolecular Catalysis: The ability of this compound to participate in non-covalent interactions is being explored in the context of supramolecular catalysis. By incorporating this moiety into larger host molecules, researchers aim to create enzyme-mimicking catalytic systems with high substrate selectivity and reactivity.

Computational-Aided Design and Virtual Screening of Novel Analogs

Computational chemistry is becoming an indispensable tool in the exploration of the chemical space around this compound for various applications, particularly in drug discovery.

Key research directions include:

Structure-Based Drug Design: As exemplified by the design of HIV-1 entry inhibitors, this compound serves as a scaffold for the creation of novel therapeutic agents. researchgate.netresearchgate.net Docking studies are employed to predict the binding modes of its analogs within the active sites of target proteins, such as the gp120 envelope glycoprotein. researchgate.netresearchgate.net This allows for the rational design of derivatives with improved affinity and selectivity.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened in silico against various biological targets. This approach accelerates the identification of promising lead compounds for a range of diseases, including cancer and viral infections.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of this compound analogs with their biological activity, QSAR models can be developed. These models can then be used to predict the activity of untested compounds and guide the design of more potent molecules.

A notable example of computational-aided design involves the development of guanidinium (B1211019) analogues of this compound as potential HIV-1 entry inhibitors. Docking studies predicted favorable interactions between these ligands and the Asp368 residue of gp120, guiding their synthesis and subsequent biological evaluation. researchgate.net

Target Computational Method Key Interaction Predicted Designed Analog
HIV-1 gp120Molecular DockingElectrostatic interaction with Asp368Guanidinium analogue of this compound

Exploration of New Mechanistic Pathways and Molecular Recognition Principles involving this compound

A deeper understanding of the fundamental molecular interactions and reaction mechanisms involving this compound is crucial for its rational application in catalysis and materials science.

Future research in this domain will likely focus on:

Mechanistic Studies of Catalyzed Reactions: Detailed experimental and computational studies are needed to elucidate the precise mechanisms by which derivatives of this compound function as catalysts and ligands. This includes the characterization of transition states and intermediates to understand the origins of stereoselectivity. Computational studies have already provided insights into the acid-catalyzed Walden inversion, suggesting that protonation of the hydroxyl group can lower the activation energy for the inversion that favors the cis-configuration.

Molecular Recognition and Self-Assembly: The well-defined structure of this compound makes it an excellent model system for studying molecular recognition phenomena. The interplay of hydrogen bonding, electrostatic interactions, and π-stacking involving the indane ring system can be harnessed to direct the self-assembly of complex supramolecular architectures with potential applications in materials science and nanotechnology. The amino and carboxylic acid groups are key to forming hydrogen bonds and ionic interactions with target molecules.

Conformational Analysis: A thorough understanding of the conformational preferences of this compound and its derivatives is essential for predicting their behavior in different chemical environments. Advanced spectroscopic techniques, in combination with computational modeling, can provide detailed insights into the conformational landscape of these molecules and its influence on their reactivity and binding properties. The (1R,2S) configuration, for instance, is critical for chiral recognition in enzymatic systems.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For clustered data (e.g., multiple observations per sample), employ mixed-effects models to account for intra- and inter-group variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.